molecular formula C13H18N4O3S B12489162 N-Acetyl-4-(piperidin-1-ylazo)-benzenesulfonamide

N-Acetyl-4-(piperidin-1-ylazo)-benzenesulfonamide

Cat. No.: B12489162
M. Wt: 310.37 g/mol
InChI Key: VTDCJMWCMFMCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide is a complex organic compound that features a piperidine moiety, a diazenyl group, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide typically involves the following steps:

    Formation of the diazenyl intermediate: This step involves the reaction of piperidine with a diazonium salt to form the piperidin-1-yl diazenyl intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the benzenesulfonyl group.

    Acetylation: Finally, the compound undergoes acetylation to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}propanamide: Similar structure but with a propanamide group instead of an acetamide group.

    1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine moiety and a pyridinone group.

Uniqueness

N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diazenyl group allows for unique interactions with biological targets, while the sulfonyl and acetamide groups enhance its stability and solubility.

Properties

Molecular Formula

C13H18N4O3S

Molecular Weight

310.37 g/mol

IUPAC Name

N-[4-(piperidin-1-yldiazenyl)phenyl]sulfonylacetamide

InChI

InChI=1S/C13H18N4O3S/c1-11(18)15-21(19,20)13-7-5-12(6-8-13)14-16-17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3,(H,15,18)

InChI Key

VTDCJMWCMFMCIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.